molecular formula C21H36Li3N7O16P3S B12403794 Coenzyme A (trilithium)

Coenzyme A (trilithium)

Cat. No.: B12403794
M. Wt: 788.4 g/mol
InChI Key: INHFHKVLIJCQLE-FFKZSOHASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Coenzyme A (trilithium) is synthesized from phosphopantothenate by the action of the enzyme pantothenate kinase . The synthesis involves several steps, including the phosphorylation of pantothenate, the addition of cysteine, and the formation of the trilithium salt. The reaction conditions typically involve the use of aqueous solutions and controlled pH levels to ensure the stability of the compound .

Industrial Production Methods

Industrial production of Coenzyme A (trilithium) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the biosynthesis of Coenzyme A. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure trilithium salt .

Chemical Reactions Analysis

Types of Reactions

Coenzyme A (trilithium) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and acyl donors like acetyl-CoA for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the coenzyme .

Major Products Formed

The major products formed from these reactions include acyl-CoA derivatives, which are crucial intermediates in various metabolic pathways, and disulfide derivatives, which play a role in redox regulation .

Scientific Research Applications

Coenzyme A (trilithium) has a wide range of scientific research applications, including:

Mechanism of Action

Coenzyme A (trilithium) exerts its effects by acting as a carrier of acyl groups. It forms thioester bonds with carboxylic acids, facilitating their transport and activation in metabolic pathways. The molecular targets of Coenzyme A include enzymes involved in the citric acid cycle, fatty acid metabolism, and pyruvate oxidation . The pathways involved include the tricarboxylic acid cycle, fatty acid β-oxidation, and the synthesis of acetyl-CoA .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Coenzyme A (trilithium) include:

    Acetyl-Coenzyme A: Involved in the transfer of acetyl groups in metabolic reactions.

    Succinyl-Coenzyme A: Plays a role in the citric acid cycle and heme synthesis.

    Malonyl-Coenzyme A: Involved in fatty acid synthesis.

Uniqueness

Coenzyme A (trilithium) is unique due to its trilithium salt form, which enhances its stability and solubility in aqueous solutions. This makes it particularly useful in biochemical assays and industrial applications where high solubility and stability are required .

Properties

Molecular Formula

C21H36Li3N7O16P3S

Molecular Weight

788.4 g/mol

InChI

InChI=1S/C21H36N7O16P3S.3Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;/t11-,14-,15-,16+,20-;;;/m1.../s1

InChI Key

INHFHKVLIJCQLE-FFKZSOHASA-N

Isomeric SMILES

[Li].[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCS)O

Canonical SMILES

[Li].[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O

Origin of Product

United States

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